(E)-Cefpodoxime Proxetil-d3
Description
Properties
Molecular Formula |
C₂₁H₂₄D₃N₅O₉S₂ |
|---|---|
Molecular Weight |
560.62 |
Synonyms |
(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester-d3 |
Origin of Product |
United States |
Synthetic Methodologies for E Cefpodoxime Proxetil D3
Optimized Synthetic Routes for High Deuterium (B1214612) Purity and Yield
A plausible route could begin with the synthesis of a deuterated 1-iodoethyl isopropyl carbonate. This could be achieved by using deuterated isopropanol (B130326). This deuterated esterifying agent would then be reacted with Cefpodoxime (B17579) acid to yield the final deuterated product. This approach confines the deuteration to a specific part of the molecule and avoids potential side reactions on the complex cephalosporin (B10832234) core.
Precursor Synthesis and Characterization for Deuterated Analogs
The synthesis of (E)-Cefpodoxime Proxetil-d3 would heavily rely on the successful synthesis and characterization of deuterated precursors. Key precursors for Cefpodoxime Proxetil synthesis include 7-aminocephalosporanic acid (7-ACA), (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivatives, and 1-iodoethyl isopropyl carbonate. nih.govlupinepublishers.com
For a -d3 analog, a likely precursor to be synthesized in a deuterated form would be a component of the proxetil ester moiety. For example, deuterated isopropanol could be used to synthesize a deuterated version of 1-iodoethyl isopropyl carbonate.
Characterization of these deuterated precursors would be crucial to ensure high isotopic enrichment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2H NMR) and Mass Spectrometry (MS) would be employed to confirm the location and extent of deuterium incorporation. nih.gov
Comparison of Deuterated and Non-Deuterated Synthetic Pathways
The synthesis of deuterated compounds often introduces additional complexity and cost compared to their non-deuterated counterparts. nih.gov
| Feature | Non-Deuterated Synthesis | Deuterated Synthesis (Proposed) |
| Starting Materials | Readily available commercial reagents. | Requires deuterated starting materials (e.g., D2O, deuterated solvents, deuterated building blocks) which are more expensive. |
| Key Steps | Acylation of 7-ACA, modification of the C-3 side chain, and esterification. nih.gov | Includes specific deuteration steps, either through HIE on an intermediate or by building the molecule from a deuterated precursor. |
| Reaction Conditions | Well-established and optimized for yield and purity. researchgate.net | May require optimization to ensure high deuterium incorporation and prevent isotopic scrambling. |
| Purification | Standard chromatographic techniques. nih.gov | Similar techniques, but with the added challenge of separating isotopologues if deuteration is incomplete. |
| Cost | Lower, due to cheaper starting materials and established processes. | Higher, due to the cost of deuterated reagents and potentially more complex synthetic steps. nih.gov |
| Characterization | Standard spectroscopic methods (1H NMR, 13C NMR, MS, IR). researchgate.net | Requires additional analytical techniques like 2H NMR and specialized MS to quantify deuterium content and location. nih.gov |
Advanced Analytical Characterization of E Cefpodoxime Proxetil D3
Spectroscopic Elucidation of Deuterium (B1214612) Incorporation and Molecular Structure
Spectroscopic techniques are fundamental in verifying the molecular structure of (E)-Cefpodoxime Proxetil-d3 and confirming the successful incorporation of deuterium atoms at the intended methoxy (B1213986) position.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy provides definitive evidence of deuteration and detailed information about the molecular structure.
The substitution of protons with deuterium atoms (-OCH₃ to -OCD₃) induces predictable and readily observable changes in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy : In the proton NMR spectrum of non-labeled Cefpodoxime (B17579) Proxetil, the methoxy group protons appear as a distinct singlet. For this compound, this signal is absent, providing clear evidence of successful deuteration at this position. The rest of the proton signals corresponding to the core structure remain, confirming the integrity of the molecule.
¹³C NMR Spectroscopy : Deuteration significantly affects the ¹³C NMR spectrum. The carbon of the deuterated methoxy group (-OCD₃), instead of appearing as a singlet, will present as a multiplet (typically a triplet) due to the carbon-deuterium coupling (JC-D). Furthermore, deuterium substitution causes a small upfield shift in the resonance of the labeled carbon and adjacent carbons, an effect known as the deuterium isotope effect. These shifts, though minor, are measurable and serve as secondary confirmation of deuteration.
Table 1: Expected Deuteration Effects on NMR Spectra of this compound
| Spectroscopic Technique | Observed Group | Expected Effect in this compound | Reason |
|---|---|---|---|
| ¹H NMR | Methoxy Protons (-OCH₃) | Signal absence | Replacement of protons with deuterium. |
| ¹³C NMR | Methoxy Carbon (-OCD₃) | Signal appears as a triplet; slight upfield shift | Carbon-deuterium coupling and isotope effect. |
| ¹³C NMR | Adjacent Carbons | Minor upfield shifts (nΔC(D)) | Secondary deuterium isotope effects. |
Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in their crystalline or amorphous solid forms. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are applied to the non-deuterated Cefpodoxime Proxetil to study its molecular conformation and dynamics. These studies measure the chemical shift anisotropy (CSA) tensor for different carbon nuclei within the molecule's three key rings: the aminothiazole, β-lactam, and dihydrothiazine rings.
Mass Spectrometry (MS and MS/MS) for Deuterium Content and Fragmentation Pathways
Mass spectrometry is the primary technique for confirming the molecular weight of this compound and determining its deuterium content. It is also used to elucidate fragmentation pathways, which helps in structural confirmation.
In positive-ion mode electrospray ionization (ESI), the non-deuterated Cefpodoxime Proxetil typically shows a protonated molecular ion [M+H]⁺. For this compound, this ion will be observed at a mass-to-charge ratio (m/z) that is three units higher, confirming the incorporation of three deuterium atoms. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, and the resulting product ions provide structural information. Any fragment that retains the deuterated methoxyimino side chain will exhibit a +3 Da mass shift compared to the corresponding fragment from the non-labeled compound. This confirms the specific location of the deuterium label.
Table 2: Predicted Mass Shifts in MS/MS Fragmentation of this compound
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ion (with methoxy group) (m/z) | Key Fragment Ion (without methoxy group) (m/z) |
|---|---|---|---|
| Cefpodoxime Proxetil | ~558.1 | Present | Present |
| This compound | ~561.1 | Present (+3 Da shift) | Present (no mass shift) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of Cefpodoxime Proxetil shows characteristic absorption bands for its functional groups, such as C=O stretching (around 1760 cm⁻¹), C=N stretching (around 1570 cm⁻¹), and C-N stretching (around 1112 cm⁻¹). researchgate.net In the spectrum of this compound, the most significant change is the appearance of C-D stretching vibrations. These bands occur at a lower frequency (typically 2100-2250 cm⁻¹) than the corresponding C-H stretching vibrations (2850-3000 cm⁻¹), providing direct evidence of deuteration.
Raman Spectroscopy : While specific Raman data for this compound is not widely published, the technique offers complementary vibrational information to IR. americanpharmaceuticalreview.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and it could be used to further probe the skeletal vibrations of the molecule's ring systems. The C-D stretching vibrations would also be observable in the Raman spectrum.
Chromatographic Purity and Isomeric Specificity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and isomeric composition of Cefpodoxime Proxetil and its deuterated analogue. akjournals.com
The chemical purity of this compound is evaluated using reversed-phase HPLC (RP-HPLC), often coupled with UV or mass spectrometric detection. researchgate.netsielc.com These methods are designed to separate the main compound from any synthesis-related impurities or degradation products. nih.gov Stability-indicating methods are developed by subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to ensure all potential degradants are effectively separated. akjournals.comresearchgate.net
Cefpodoxime Proxetil possesses an asymmetric carbon in its proxetil ester side chain, meaning it exists as a mixture of two diastereomers (R and S isomers). researchgate.net It is crucial to verify that the deuterated standard has a similar diastereomeric ratio to the non-labeled reference material. Specific HPLC methods have been developed that can resolve these two isomers, allowing for their individual quantification and an assessment of the isomeric specificity of the deuterated compound. akjournals.comresearchgate.net The retention times for the deuterated diastereomers are expected to be nearly identical to their non-deuterated counterparts, but MS detection allows for unambiguous identification.
Table 3: Analytical Techniques for Characterization of this compound
| Analytical Goal | Primary Technique | Key Information Obtained |
|---|---|---|
| Confirmation of Deuteration | NMR Spectroscopy, Mass Spectrometry | Absence of ¹H signal, presence of ¹³C triplet, +3 Da mass shift. |
| Structural Elucidation | NMR, MS/MS, IR Spectroscopy | Connectivity, fragmentation pattern, functional groups. |
| Conformational Analysis | Solid-State NMR | Solid-state structure and molecular dynamics. |
| Chemical Purity | RP-HPLC (UV/MS detection) | Quantification of impurities and degradation products. |
| Isomeric Specificity | Chiral or specific RP-HPLC | Resolution and quantification of R and S diastereomers. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC (RP-HPLC) methods are commonly developed to assess its purity and stability. These methods are based on those established for the non-labeled Cefpodoxime Proxetil, as the deuterium labeling results in negligible changes to its chromatographic behavior.
Method development focuses on optimizing separation from potential impurities and degradation products. A typical method involves a C18 column, which provides excellent retention and separation for moderately polar compounds like Cefpodoxime Proxetil. The mobile phase is usually a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The pH of the aqueous phase is a critical parameter and is often adjusted to ensure the compound is in a suitable ionic state for optimal retention and peak shape. nih.gov Detection is typically performed using a UV detector, with wavelengths around 235 nm or 254 nm being common. researchgate.netshimadzu.com
Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsemanticscholar.org
Table 1: Typical HPLC Method Parameters and Validation Summary for this compound Analysis
| Parameter | Typical Condition / Value | Description |
| Chromatographic Conditions | ||
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase providing hydrophobic interaction. nih.gov |
| Mobile Phase | Acetonitrile:Methanol:Water (20:50:30, v/v/v) with pH adjustment | The solvent system that carries the analyte through the column. nih.gov |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. researchgate.netnih.gov |
| Detection Wavelength | 235 nm - 254 nm | Wavelength at which the analyte shows maximum absorbance. researchgate.netshimadzu.com |
| Column Temperature | 30 °C | Controlled temperature to ensure reproducibility. shimadzu.com |
| Validation Parameters | ||
| Linearity Range | 0.195 - 50 µg/mL | The concentration range over which the method is accurate and precise. nih.gov |
| Correlation Coefficient (r²) | > 0.999 | Indicates the goodness of fit for the linear regression. nih.gov |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the test results to the true value. materialsciencejournal.org |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results. semanticscholar.org |
| Limit of Detection (LOD) | Variable; ng/mL range | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Variable; ng/mL to µg/mL range | The lowest amount of analyte that can be quantitatively determined. researchgate.net |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the quantification of trace levels of this compound, particularly in complex matrices like biological fluids, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC-UV methods. This compound is specifically designed as an internal standard for the quantification of Cefpodoxime Proxetil in such assays.
The UPLC system utilizes columns with smaller particle sizes (<2 µm), allowing for higher resolution, shorter run times, and increased sensitivity. The chromatographic conditions are often similar to HPLC methods but are scaled down for the UPLC format.
The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process is highly selective and significantly reduces background noise, enabling detection at picogram (pg) per milliliter levels. nih.gov A specific and sensitive LC/MS/MS method for determining trace amounts of Cefpodoxime Proxetil has been developed with a detection limit of 5 pg/mL. nih.gov
Table 2: Illustrative UPLC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Typical Setting | Description |
| UPLC Conditions | ||
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Sub-2 µm particle size column for high efficiency separations. |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization efficiency. nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns. |
| MS/MS Conditions | ||
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Efficiently generates protonated molecular ions for cephalosporins. nih.gov |
| Precursor Ion (Q1) | m/z 559.2 | The mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺). |
| Product Ion (Q3) | Specific fragment m/z | A characteristic fragment ion used for quantification in MRM mode. |
| Dwell Time | 50 - 100 ms | The time spent acquiring data for a specific MRM transition. |
| Collision Energy | Optimized for fragmentation | The energy applied to induce fragmentation of the precursor ion. nih.gov |
| Performance | ||
| Limit of Detection (LOD) | Low pg/mL range | Demonstrates the high sensitivity of the method. nih.gov |
| Linearity Range | 0.20 to 3.20 ng/mL | The validated range for accurate quantification. nih.gov |
Chiral Chromatography for Stereoisomeric Purity of this compound
Cefpodoxime Proxetil is a prodrug administered as a racemic mixture of two stereoisomers (R and S enantiomers) due to a chiral center in the proxetil ester side chain. nih.govresearchgate.net These enantiomers can exhibit different pharmacological and toxicological profiles. researchgate.net Therefore, assessing the stereoisomeric purity of this compound is crucial. Chiral chromatography is the definitive technique for separating and quantifying enantiomers.
The separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are the more common approach, where the stationary phase itself is chiral and interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov
The development of a chiral method involves screening different CSPs and mobile phases (often in normal-phase, polar organic, or reversed-phase modes) to find the optimal conditions for baseline separation of the R and S isomers of this compound. The goal is to achieve a resolution (Rs) value greater than 1.5, ensuring accurate quantification of each isomer and confirming the desired stereoisomeric ratio.
Table 3: Conceptual Chiral HPLC Method for Stereoisomeric Purity
| Parameter | Example Condition | Rationale |
| Chromatographic Conditions | ||
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | The chiral selector that enables enantiomeric separation. nih.gov |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid | A common mobile phase system for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | For detection and quantification of the separated isomers. |
| Performance Metrics | ||
| Retention Time (S-isomer) | t₁ | The retention time of the first eluting enantiomer. |
| Retention Time (R-isomer) | t₂ | The retention time of the second eluting enantiomer. |
| Resolution (Rs) | > 1.5 | A measure of the degree of separation between the two enantiomeric peaks. |
| Enantiomeric Purity (%) | Calculated from peak areas | Determines the percentage of each enantiomer in the sample. |
Mechanistic Studies on Degradation and Stability of E Cefpodoxime Proxetil D3
Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is a pivotal component of drug development that helps in elucidating the intrinsic stability of a drug substance. By subjecting (E)-Cefpodoxime Proxetil-d3 to conditions more severe than accelerated stability testing, potential degradation pathways can be identified, and the resulting degradation products can be characterized. These studies are typically conducted in accordance with the International Council for Harmonisation (ICH) guidelines. While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, the degradation profile can be inferred from the well-documented studies on Cefpodoxime (B17579) Proxetil.
Acidic Conditions: Under acidic conditions, such as in the presence of hydrochloric acid, Cefpodoxime Proxetil is known to undergo hydrolysis. lupinepublishers.comnih.gov The primary site of acid-catalyzed degradation is the β-lactam ring, a characteristic feature of cephalosporins. The hydrolysis of this four-membered ring leads to the loss of antibacterial activity. For this compound, a similar degradation pathway is anticipated. The rate of degradation is dependent on the acid concentration and temperature.
Alkaline Conditions: Cefpodoxime Proxetil demonstrates significant instability in alkaline environments. lupinepublishers.comnih.gov The presence of hydroxide (B78521) ions facilitates the rapid cleavage of the β-lactam ring. Furthermore, the ester side chains of the proxetil moiety are also susceptible to base-catalyzed hydrolysis. The degradation in alkaline media is generally much faster than in acidic or neutral conditions. semanticscholar.org It is expected that this compound will also exhibit marked degradation under alkaline stress.
Oxidative Conditions: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of Cefpodoxime Proxetil. lupinepublishers.com The sulfur atom in the dihydrothiazine ring is a potential site for oxidation, which can lead to the formation of sulfoxide (B87167) derivatives. These oxidized products may have altered pharmacological and toxicological profiles. The response of this compound to oxidative stress is predicted to be similar to its non-deuterated counterpart.
Thermal Conditions: Elevated temperatures can induce thermal degradation of Cefpodoxime Proxetil. lupinepublishers.com The degradation pathways under thermal stress can be complex and may involve hydrolysis, isomerization, and fragmentation of the molecule. The presence of the proxetil ester group can also contribute to thermal instability. Studies on non-deuterated Cefpodoxime Proxetil have shown that significant degradation occurs at elevated temperatures, and this is expected to be the case for the deuterated analog as well. researchgate.net
Photolytic Conditions: Exposure to light, particularly ultraviolet (UV) radiation, can cause photodegradation of Cefpodoxime Proxetil. lupinepublishers.comsemanticscholar.org The chromophores within the molecule can absorb light energy, leading to photochemical reactions that result in the formation of degradation products. Photostability studies are crucial for determining appropriate packaging and storage conditions. This compound is also likely to be susceptible to photolytic degradation.
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway for this compound |
| Acidic Hydrolysis | 0.1 M HCl | Cleavage of the β-lactam ring |
| Alkaline Hydrolysis | 0.1 M NaOH | Rapid cleavage of the β-lactam ring and hydrolysis of the proxetil ester |
| Oxidation | 3% H2O2 | Oxidation of the sulfur atom in the dihydrothiazine ring |
| Thermal | 60°C | Hydrolysis, isomerization, and fragmentation |
| Photolytic | UV light (254 nm) | Photochemical reactions leading to various degradation products |
Kinetic Isotope Effects on Degradation Pathways
A key rationale for the synthesis of deuterated compounds is the investigation of kinetic isotope effects (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the case of this compound, the deuterium (B1214612) atoms are located on the methoxy (B1213986) group.
The C-H bonds are replaced by C-D bonds, which are stronger and have a lower zero-point energy. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. This is known as a primary KIE. If the bond to the isotopic atom is not broken in the rate-determining step, a smaller secondary KIE may still be observed.
For the degradation of this compound, a significant KIE would be expected if the cleavage of a C-H bond on the methoxy group is involved in the rate-limiting step of a particular degradation pathway. For instance, if a degradation pathway involves the abstraction of a hydrogen atom from the methoxy group, the rate of this pathway would be slower for the deuterated compound. This could potentially lead to an altered degradation profile, with some pathways being suppressed relative to others.
However, for the primary degradation pathways of Cefpodoxime Proxetil, such as the hydrolysis of the β-lactam ring, the C-H bonds of the methoxy group are not directly involved in the bond-breaking or bond-forming events of the rate-determining step. Therefore, a significant primary KIE is not anticipated for these major degradation routes. It is more likely that any observed differences in the degradation rates between the deuterated and non-deuterated forms would be due to secondary KIEs, which are typically much smaller.
Identification and Characterization of Deuterated Degradation Products
The identification and characterization of degradation products are essential for understanding the degradation pathways and for ensuring the safety of the drug product. For this compound, the degradation products are expected to be analogous to those of Cefpodoxime Proxetil, but with the deuterium label retained on the methoxy group, provided this group remains intact during the degradation process.
Advanced analytical techniques are employed for the separation and structural elucidation of these degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a particularly powerful tool for this purpose. nih.gov
The general approach involves:
Separation: The degradation mixture is separated using a suitable HPLC method to isolate the individual degradation products.
Detection: The separated components are detected using a UV detector and a mass spectrometer.
Mass Analysis: High-resolution mass spectrometry provides the accurate mass of the parent ion and its fragment ions, which helps in determining the elemental composition. For deuterated compounds, the mass of the degradation products will be shifted by the mass of the deuterium atoms.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ions and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. By comparing the fragmentation patterns of the degradation products of this compound with those of the non-deuterated compound, the site of degradation can be pinpointed.
Common degradation products of Cefpodoxime Proxetil that would have deuterated analogs include isomers, products of β-lactam ring cleavage, and products of side-chain hydrolysis. The presence of the d3-methoxy group would serve as a clear marker in the mass spectra of these degradation products.
Pharmacokinetic Investigations Utilizing E Cefpodoxime Proxetil D3 As a Tracer
Application of (E)-Cefpodoxime Proxetil-d3 in Non-Human Pre-clinical Pharmacokinetic Studies
This compound, a deuterated analog of the third-generation cephalosporin (B10832234) antibiotic cefpodoxime (B17579) proxetil, is specifically designed for use in pharmacokinetic research. vulcanchem.comveeprho.com Its application in non-human preclinical studies is crucial for understanding the fundamental behavior of the drug before it can be considered for human trials. These studies are often conducted in various animal models to gather data on how the drug is absorbed, distributed to different tissues, metabolized into other compounds, and ultimately eliminated from the body. vin.comnih.govsmolecule.com
Preclinical investigations provide the foundational knowledge for establishing potential therapeutic dosages and identifying any species-specific differences in drug handling. For instance, pharmacokinetic studies in alcids (a type of seabird) have been conducted to determine the absorption rates, half-life, and excretion of cefpodoxime proxetil. vin.com Such research is vital for veterinary medicine and for understanding the broader ecological implications of pharmaceutical compounds.
Quantification of Cefpodoxime Proxetil and its Metabolites in Biological Matrices using Deuterated Internal Standards
One of the primary applications of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). veeprho.comcaymanchem.com When analyzing complex biological samples like plasma, urine, or tissue homogenates, the presence of a deuterated internal standard is essential for accurate and precise quantification of the non-deuterated drug and its metabolites. aptochem.comkcasbio.com
The principle behind using a deuterated internal standard is that it behaves almost identically to the analyte of interest during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comscispace.com Any variations in the analytical process that might affect the signal of the target compound will similarly affect the deuterated standard. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these variations and obtain highly reliable concentration data. kcasbio.com This approach significantly improves the robustness and accuracy of bioanalytical methods, which is a regulatory expectation for studies supporting drug development. kcasbio.com
Several LC-MS/MS methods have been developed for the simultaneous quantification of cefpodoxime and other compounds in human plasma, highlighting the importance of reliable internal standards for pharmacokinetic applications. researchgate.netnih.govajpaonline.com
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Cefpodoxime proxetil is a prodrug, meaning it is administered in an inactive form and is then converted to its active form, cefpodoxime, within the body. nih.govnih.govresearchgate.netdrugbank.comnih.gov This conversion primarily occurs in the intestinal wall after oral administration. nih.gov The absolute bioavailability of cefpodoxime proxetil is approximately 50%, and its absorption can be influenced by factors such as food. nih.govfda.gov
This compound can be used as a tracer to meticulously track the ADME processes of the drug.
Absorption: Following oral administration, cefpodoxime proxetil is absorbed from the gastrointestinal tract. fda.gov Studies have shown that the extent of absorption can be dose-dependent. fda.gov
Distribution: Once absorbed and converted to cefpodoxime, the drug distributes into various body tissues. Cefpodoxime exhibits low binding to plasma proteins (18-23%), which suggests it can readily move from the bloodstream into tissues. nih.govdrugbank.com
Metabolism: Cefpodoxime itself undergoes minimal metabolism in the body. nih.govfda.gov The primary metabolic step is the de-esterification of the prodrug, cefpodoxime proxetil, to the active cefpodoxime. nih.gov
Excretion: The primary route of elimination for cefpodoxime is through the kidneys, with a significant portion of the absorbed dose being excreted unchanged in the urine. nih.govfda.gov
The use of deuterated tracers allows for a clear differentiation between the administered drug and any pre-existing or endogenously produced compounds, providing an unambiguous assessment of its ADME profile.
Investigation of Kinetic Isotope Effects on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a phenomenon known as the kinetic isotope effect (KIE). reddit.com This effect arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. tandfonline.com If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. nih.govnih.gov
This can have several consequences for the drug's pharmacokinetic profile:
Increased Half-life: A slower rate of metabolism can lead to a longer elimination half-life (t1/2). nih.gov
Increased Plasma Concentrations: Slower clearance can result in higher maximum plasma concentrations (Cmax). nih.gov
However, the occurrence and magnitude of the KIE are highly dependent on the specific drug, the site of deuteration, and the metabolic pathways involved. nih.govplos.org For drugs primarily cleared by enzymes like cytochrome P450s, the outcome of deuteration can be complex and difficult to predict. nih.govplos.org Investigating these effects is a key area of research in drug development, as it can potentially be used to design drugs with improved pharmacokinetic properties. informaticsjournals.co.in
Studies on Drug-Drug Interactions and pH Effects on Pharmacokinetics using Deuterated Probes
Conversely, conditions that lower gastric pH can enhance absorption. nih.govresearchgate.net Deuterated probes like this compound are invaluable in these studies. By using the deuterated compound, researchers can precisely quantify the changes in absorption and other pharmacokinetic parameters in the presence of interacting drugs, without interference from the co-administered medications.
Probenecid is another drug that interacts with cefpodoxime. It inhibits the renal excretion of cefpodoxime, leading to increased plasma levels and a longer half-life. fda.govdroracle.ai This interaction can be therapeutically beneficial in some cases but requires careful monitoring. droracle.aidroracle.ai
Below is a table summarizing the effects of interacting drugs on the pharmacokinetics of cefpodoxime proxetil.
| Interacting Drug/Condition | Effect on Gastric pH | Effect on Cefpodoxime Absorption | Effect on Cefpodoxime Cmax | Effect on Cefpodoxime AUC |
| Antacids (Aluminum Hydroxide (B78521), Sodium Bicarbonate) | Increase | Decrease nih.govdroracle.ai | Decrease (24-42%) fda.gov | Decrease (27-32%) fda.gov |
| H2-Receptor Antagonists (Ranitidine, Famotidine) | Increase | Decrease nih.govdroracle.ai | Decrease nih.gov | Decrease nih.gov |
| Food | - | Increase | Increase (21-33%) fda.gov | Increase (21-33%) fda.gov |
| Probenecid | No direct effect | No effect | Increase (~20%) fda.gov | Increase (~31%) fda.gov |
Comparative Pharmacokinetics of Deuterated and Non-Deuterated Cefpodoxime Proxetil in Animal Models
Conducting comparative pharmacokinetic studies in animal models is essential to directly assess the impact of deuteration on the ADME profile of a drug. nih.govspringermedizin.de By administering both the deuterated (this compound) and non-deuterated forms of the drug to different groups of animals under identical conditions, researchers can precisely measure any differences in key pharmacokinetic parameters.
These studies can reveal whether a significant kinetic isotope effect is present in vivo. For example, a study comparing deuterated and non-deuterated tricyclic antidepressants in animal models showed that the deuterated forms had increased Cmax, t1/2, and AUC. nih.gov Such findings can indicate that deuteration has successfully slowed the metabolism of the drug, potentially leading to a more favorable pharmacokinetic profile. researchgate.net
The results from these comparative studies are crucial for determining whether a deuterated version of a drug might offer therapeutic advantages over its non-deuterated counterpart, such as improved efficacy or a more convenient dosing regimen. informaticsjournals.co.in However, it is important to note that not all deuterated drugs will exhibit improved pharmacokinetics. researchgate.net The outcome is highly dependent on the drug's specific metabolic pathways. nih.gov
Below is a hypothetical data table illustrating the type of results that might be obtained from a comparative pharmacokinetic study in an animal model.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Cefpodoxime Proxetil | 1500 | 2.0 | 6000 | 2.5 |
| This compound | 1800 | 2.2 | 7500 | 3.5 |
Metabolic Pathway Elucidation and Enzyme Kinetics with E Cefpodoxime Proxetil D3
Enzymatic Hydrolysis Studies of (E)-Cefpodoxime Proxetil-d3 to Cefpodoxime-d3
(E)-Cefpodoxime Proxetil is a prodrug that is designed to be absorbed orally and then hydrolyzed by esterases to its active form, Cefpodoxime (B17579). Similarly, this compound undergoes enzymatic hydrolysis to yield Cefpodoxime-d3. This biotransformation is a critical step in the activation of the drug.
In vitro studies using various biological matrices, such as human and animal liver microsomes, intestinal homogenates, and purified esterase enzymes, are employed to investigate the kinetics of this hydrolysis. These studies typically measure the rate of disappearance of the parent compound, this compound, and the rate of appearance of the metabolite, Cefpodoxime-d3.
The kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), are determined to characterize the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the esterases for the deuterated substrate, while the Vmax reflects the maximum rate of the hydrolysis reaction.
Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | 15.2 | 25.8 |
| Rat Liver Microsomes | 22.5 | 18.9 |
| Human Intestinal Homogenate | 10.8 | 35.2 |
| Purified Porcine Liver Esterase | 8.5 | 42.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Identification of Deuterated Metabolites and Metabolic Pathways in vitro and in vivo (Non-Human)
Following the initial hydrolysis to Cefpodoxime-d3, further metabolism may occur. The identification of these downstream deuterated metabolites is crucial for a comprehensive understanding of the drug's metabolic profile.
In vitro metabolic studies are conducted using liver microsomes, S9 fractions, and hepatocytes from various non-human species (e.g., rats, dogs, monkeys). These systems contain a wide range of metabolic enzymes, including cytochrome P450 (CYP) isoenzymes, which can catalyze a variety of reactions such as oxidation, reduction, and conjugation.
In vivo studies in animal models involve the administration of this compound, followed by the collection of biological samples like plasma, urine, and feces. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are used to separate, detect, and identify the deuterated metabolites. The fragmentation patterns observed in the mass spectra help in elucidating the chemical structures of these metabolites.
Common metabolic pathways for cephalosporins, beyond the initial hydrolysis, can include modifications to the side chains. For Cefpodoxime-d3, this could potentially involve oxidation of the methoxymethyl group or other parts of the molecule, leading to the formation of various hydroxylated or carboxylated deuterated metabolites.
Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Rates and Enzyme Activity
The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This difference in bond energy can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.
Investigating the deuterium isotope effect on the metabolism of this compound can provide valuable information about the rate-limiting steps in its metabolic pathways. If a metabolic reaction involves the cleavage of a deuterated bond, a significant KIE (typically >1) would be observed, indicating that this bond-breaking step is at least partially rate-determining.
The magnitude of the KIE can be quantified by comparing the metabolic rates of the deuterated and non-deuterated compounds. This is often done by measuring the intrinsic clearance (Clint) in in vitro systems.
Table 2: Hypothetical Intrinsic Clearance and Kinetic Isotope Effect for a Putative Oxidative Metabolite of Cefpodoxime-d3
| Compound | Intrinsic Clearance (Clint) (µL/min/mg protein) | Kinetic Isotope Effect (KIE) (Clint, H / Clint, D) |
| Cefpodoxime | 5.6 | 2.8 |
| Cefpodoxime-d3 | 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A KIE value of 2.8, as illustrated in the hypothetical table, would suggest that the cleavage of the C-D bond is a significant factor in the rate of this particular metabolic transformation.
Comparative Metabolic Fate of Deuterated and Non-Deuterated Analogs
A direct comparison of the metabolic profiles of this compound and its non-deuterated counterpart, (E)-Cefpodoxime Proxetil, is essential to understand the full impact of deuteration. This involves a side-by-side analysis of the types and quantities of metabolites formed in both in vitro and in vivo systems.
Such comparative studies can reveal "metabolic switching," a phenomenon where the slowing of one metabolic pathway due to the deuterium isotope effect leads to an increase in the contribution of other, previously minor, metabolic pathways.
Table 3: Hypothetical Comparative Metabolite Profile of Cefpodoxime and Cefpodoxime-d3 in Rat Urine (% of Administered Dose)
| Metabolite | Cefpodoxime | Cefpodoxime-d3 |
| Unchanged Drug | 65% | 75% |
| Metabolite A (Hydroxylated) | 15% | 8% |
| Metabolite B (Oxidized) | 10% | 12% |
| Other Minor Metabolites | 10% | 5% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational and Theoretical Studies on E Cefpodoxime Proxetil D3
Quantum Chemical Calculations for Isotopic Effects on Reaction Mechanisms
There is a lack of specific quantum chemical calculations in the available literature detailing the isotopic effects on the reaction mechanisms of (E)-Cefpodoxime Proxetil-d3. Quantum mechanical calculations can elucidate the electronic structure of molecules and predict their reactivity. bookpi.org In the context of this deuterated compound, these calculations would be instrumental in understanding how the heavier isotope affects bond energies, activation barriers of metabolic reactions, and potential degradation pathways. Such studies could explain differences in metabolic stability and reactivity compared to its non-deuterated counterpart.
In silico Prediction of Metabolic Pathways and Degradation Products for Deuterated Compounds
No in silico studies predicting the specific metabolic pathways and degradation products of this compound have been found in the reviewed literature. Computational tools for metabolism prediction are essential for identifying potential metabolites and understanding the biotransformation of drug candidates. creative-biolabs.comnih.govresearchgate.net For this compound, these predictive models could help hypothesize how deuteration might alter the sites of metabolism and the nature of the resulting metabolites, which is a key aspect of drug development.
Future Directions and Emerging Research Avenues for Deuterated Cephalosporins
Novel Applications of Stable Isotope Labeling in Bioanalytical Research
Stable isotope labeling (SIL) has become an indispensable tool in metabolomics and bioanalytical research, moving beyond simple quantification to enable a more dynamic understanding of biological systems. nih.gov The use of deuterated standards, such as (E)-Cefpodoxime Proxetil-d3, is a cornerstone of pharmacokinetic studies, but emerging applications are significantly broadening the scope of SIL.
One of the most powerful novel applications is in metabolic flux analysis (MFA). creative-proteomics.com By introducing a deuterated substrate into a biological system, researchers can trace its path through various metabolic networks. metsol.com This allows for the precise measurement of the rate at which metabolites flow through a pathway, offering insights into cellular metabolism and its regulation that are unattainable with traditional, label-free methods. nih.govcreative-proteomics.com
Further novel applications include:
Improved Metabolite Identification: In mass spectrometry-based metabolomics, determining the precise elemental composition of an unknown metabolite can be challenging. nih.gov SIL helps to overcome this by creating a distinct isotopic pattern, which aids in the accurate identification of novel metabolites and the discovery of new metabolic pathways. nih.gov
Enhanced Quantitative Accuracy: The use of globally stable isotope-labeled biological samples as internal standards can significantly improve the technical precision and relative quantification of metabolomics data. nih.gov This approach helps to account for variations in sample preparation and instrument response, leading to more reliable and reproducible results. nih.gov
Dynamic, Non-Invasive Testing: Stable isotopes are non-radioactive and safe, enabling their use in a wider range of studies, including clinical trials for rare diseases. metsol.com This allows for repeatable tests, such as breath analysis, to track metabolic processes over time without the risks associated with radioactive tracers. metsol.com
| Application Area | Description | Key Advantage | Relevant Techniques |
|---|---|---|---|
| Metabolic Flux Analysis (MFA) | Tracing the flow of deuterated tracers through metabolic pathways to determine reaction rates. creative-proteomics.com | Provides dynamic information on metabolic regulation and pathway activity. nih.gov | LC-MS, GC-MS, NMR Spectroscopy |
| Metabolite Structural Elucidation | Using the distinct isotopic signature of labeled compounds to help determine the elemental composition of unknown metabolites. nih.gov | Facilitates the discovery of novel metabolites and pathways. nih.gov | High-Resolution Mass Spectrometry (HRMS) |
| Internal Standardization | Utilizing labeled compounds like this compound to accurately quantify the unlabeled analogue in biological samples. caymanchem.comveeprho.com | Improves accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. veeprho.com | LC-MS, GC-MS |
| Non-Invasive In Vivo Studies | Tracking metabolic processes in living organisms safely due to the non-radioactive nature of stable isotopes. metsol.com | Enables dynamic and repeatable measurements in clinical research. metsol.com | Deuterium (B1214612) Magnetic Resonance Spectroscopy (DMRS) nih.gov |
Advancements in Deuterated Synthesis Technologies
The synthesis of deuterated compounds, especially complex molecules like cephalosporins, requires precise chemical strategies. Historically, this has been a challenging and costly endeavor. However, recent advancements are making deuterated synthesis more efficient and accessible. The development of deuterated drugs has been spurred by the recognition that selective deuteration can improve a drug's pharmacokinetic profile, often by slowing its metabolism. nih.gov
Innovations in the broader field of cephalosporin (B10832234) synthesis are paving the way for more sophisticated deuteration techniques. The industry is increasingly shifting from traditional multi-step chemical synthesis, which often involves harsh reagents, to more sustainable biocatalytic methods. nbinno.com The use of specific enzymes, such as Cephalosporin C Acylase, allows for cleaner and more efficient one-step bioconversions of key intermediates like Cephalosporin C (CPC) to 7-aminocephalosporanic acid (7-ACA). nbinno.comnih.gov This enzymatic precision is highly adaptable for the selective introduction of deuterium atoms at specific molecular sites.
Future advancements are likely to focus on:
Catalytic Deuteration: The development of novel catalysts that can selectively replace specific hydrogen atoms with deuterium under mild conditions.
In Vivo Bioconversion: Engineering microorganisms that produce key antibiotic intermediates to directly incorporate deuterium from a labeled growth medium. nbinno.com This could streamline the entire production process, from fermentation to the final deuterated active pharmaceutical ingredient (API). nbinno.com
Flow Chemistry: Utilizing continuous flow reactors for deuteration reactions, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing.
Integration of Deuterated Probes in Systems Biology and Metabolomics
Deuterated compounds are increasingly being used as powerful probes to investigate complex biological systems at a holistic level. In systems biology and metabolomics, these probes provide a window into the intricate network of cellular processes without the background interference common with proton-based nuclear magnetic resonance (NMR). nih.govlibretexts.org
Deuterium magnetic resonance spectroscopy (DMRS) is an emerging technique that leverages deuterated tracers to monitor metabolic flux in real-time and non-invasively. nih.gov Because the natural abundance of deuterium is very low (around 0.0156%), there is little to no background signal, allowing for the clear detection of exogenously supplied deuterated substrates and their metabolic products. nih.gov This has been successfully used to track the consumption of deuterated glucose and other nutrients in yeast cells, demonstrating its potential as a versatile tool for dissecting metabolic transformations in intact cells. nih.gov
Furthermore, deuterated probes are being applied in antimicrobial research. For instance, deuterium labeling of bacterial lipids can be used to rapidly assess antibiotic susceptibility. acs.org Bacterial growth in the presence of heavy water (D₂O) leads to the incorporation of deuterium into their membrane lipids. An effective antibiotic will halt this growth, and therefore the deuterium incorporation, a change that can be rapidly detected by mass spectrometry. acs.org This method offers a much faster determination of antibiotic efficacy compared to traditional growth-based assays. acs.org
Exploring Broader Utility of this compound Beyond Current Applications
The primary and well-established application of this compound is as an internal standard for the accurate quantification of its non-labeled counterpart, Cefpodoxime (B17579) Proxetil, and its active metabolite, Cefpodoxime, in biological samples. caymanchem.comveeprho.com Its use in liquid chromatography-mass spectrometry (LC-MS) methods is critical for pharmacokinetic and bioequivalence studies. veeprho.comnih.gov
However, leveraging the principles discussed in the preceding sections, the utility of this compound could be significantly expanded. Potential future research avenues include:
Metabolic Pathway Elucidation: Using this compound as a tracer to precisely map the metabolic fate of the Cefpodoxime proxetil prodrug. This could identify previously unknown or minor metabolites and provide a clearer understanding of how the drug is processed in the body.
Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism of Cefpodoxime Proxetil. By tracking the rate of metabolism of the deuterated form, researchers could quantify the impact of other drugs on specific metabolic pathways, such as the de-esterification to the active Cefpodoxime moiety. nih.gov
Antimicrobial Resistance Research: Applying the principles of deuterium labeling to study how resistant and susceptible bacterial strains metabolize the antibiotic differently. This compound could be used as a probe to see if metabolism by bacterial enzymes is a mechanism of resistance.
Personalized Medicine: In the future, deuterated drug probes could be used to phenotype a patient's metabolic activity for a specific drug, potentially allowing for dose adjustments based on their individual metabolic rate to optimize efficacy and minimize side effects.
The continued development of deuterated compounds like this compound and the analytical technologies that utilize them will undoubtedly continue to advance our understanding of drug action and cellular metabolism.
Q & A
What is the significance of using deuterated (E)-Cefpodoxime Proxetil-d3 in pharmacokinetic studies?
Classification: Basic
Answer:
Deuterated this compound is a stable isotope-labeled compound where hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in mass spectrometry (MS)-based assays, improving accuracy by minimizing matrix effects and isotopic interference during quantification. Its use is critical for distinguishing endogenous analytes from administered drugs in biological matrices, ensuring precise pharmacokinetic profiling .
How does renal impairment influence the design of pharmacokinetic studies involving this compound?
Classification: Basic
Answer:
Renal function significantly impacts the elimination of cefpodoxime, with half-life increasing from 3.5 hours in mild impairment (50–80 mL/min creatinine clearance) to 9.8 hours in severe impairment (<29 mL/min). Researchers must adjust dosing intervals and sampling times in pharmacokinetic studies to account for prolonged drug exposure. Population pharmacokinetic modeling or stratified study designs are recommended to capture variability in clearance rates .
What methodological considerations are essential for optimizing RP-HPLC methods to quantify this compound and its impurities?
Classification: Advanced
Answer:
Method optimization should follow Analytical Quality by Design (AQbD) principles, including:
- Critical Quality Attributes (CQAs): Retention time (15.6 minutes for cefpodoxime acid), theoretical plates (>2000), and resolution (>2.0 between peaks).
- Risk Assessment: Variables like mobile phase pH (optimal pH 4.0), methanol-to-phosphate buffer ratio (60:40), and flow rate (0.8 mL/min) are critical. Central Composite Design (CCD) can model interactions between factors .
- Validation: Ensure linearity (0.4–2.4 µg/mL), LOD (0.070 µg/mL), and LOQ (0.212 µg/mL) per ICH Q2(R1) guidelines .
How can adsorption kinetics of this compound in environmental samples be modeled?
Classification: Advanced
Answer:
Adsorption on activated carbon follows pseudo-second-order kinetics (correlation coefficients >0.99), as shown by linearized plots of vs. . This model accounts for chemisorption mechanisms and surface interactions. Researchers should validate using HPLC (e.g., peak at 15 minutes for cefpodoxime) to confirm adsorption efficiency and correlate kinetic parameters (e.g., rate constants in Table 2) with adsorbent properties .
What strategies resolve contradictions between impurity levels detected in stability studies and ICH thresholds?
Classification: Advanced
Answer:
Discrepancies often arise from degradation pathways (e.g., hydrolysis, oxidation) or method sensitivity limitations. Mitigation strategies include:
- Forced Degradation Studies: Expose the drug to heat, light, and acidic/alkaline conditions to identify degradation products.
- Method Sensitivity Enhancement: Use hyphenated techniques (LC-MS/MS) to detect trace impurities below 0.1%.
- Chromatographic Refinement: Adjust column chemistry (e.g., Inertsil C18) or gradient elution to separate co-eluting peaks .
How should researchers validate the stability of this compound under varying storage conditions?
Classification: Basic
Answer:
Stability testing must follow ICH Q1A(R2) guidelines:
- Storage Conditions: Assess degradation at 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and light exposure.
- Analytical Endpoints: Monitor impurities (e.g., cefpodoxime acid) via validated HPLC methods. For example, total impurities should remain <6.0% under recommended storage (tight containers, protected from moisture) .
What experimental designs are optimal for studying the impact of deuterium on this compound’s antibacterial activity?
Classification: Advanced
Answer:
Comparative MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. pneumoniae) and Gram-negative (e.g., H. influenzae) strains are essential. Use isogenic deuterated/non-deuterated pairs to isolate isotopic effects. Ensure broth microdilution methods align with CLSI guidelines, with MIC ranges validated against reference strains (e.g., 0.004–0.06 µg/mL for N. gonorrhoeae) .
How can researchers ensure reproducibility in synthesizing this compound?
Classification: Basic
Answer:
Synthesis protocols must specify deuterium incorporation sites (typically at methyl or ethyl ester groups) and validate isotopic purity (>98%) via NMR (e.g., -NMR absence of proton signals) and high-resolution MS. Document reaction conditions (catalysts, solvents) to minimize isotopic exchange and side reactions .
What pharmacokinetic parameters should be prioritized when modeling tissue penetration of this compound?
Classification: Advanced
Answer:
Key parameters include:
- Tissue-to-Plasma Ratios: Measure concentrations in lung (0.63 µg/g at 3 hours post-dose) or tonsillar tissue using biopsy sampling.
- AUC/MIC Ratios: Corrogate with efficacy thresholds (e.g., >30 for bacterial eradication).
- Non-Compartmental Analysis: Calculate , , and half-life in target tissues .
How do formulation excipients affect the analytical recovery of this compound in dosage forms?
Classification: Advanced
Answer:
Excipients like citric acid monohydrate or ethyl para-hydroxybenzoate (internal standard) can interfere with chromatographic resolution. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
